

An In-depth Technical Guide to 4-Isopropylphenylacetonitrile: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Isopropylphenylacetonitrile

Cat. No.: B1329806

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isopropylphenylacetonitrile, a substituted aromatic nitrile, presents a molecule of interest in organic synthesis and as a potential intermediate in the development of novel chemical entities. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed experimental protocol for its synthesis. While direct biological activity and specific signaling pathway involvement for this compound are not extensively documented in current literature, this guide serves as a foundational resource for researchers exploring its potential applications.

Molecular Structure and Chemical Identity

4-Isopropylphenylacetonitrile, also known as 2-(4-isopropylphenyl)acetonitrile or 4-isopropylbenzyl cyanide, is an organic compound featuring a benzene ring substituted with an isopropyl group at the para position and a cyanomethyl group.

Molecular Formula: $C_{11}H_{13}N$ [\[1\]](#)

Molecular Weight: 159.23 g/mol [\[1\]](#)[\[2\]](#)

IUPAC Name: 2-(4-propan-2-ylphenyl)acetonitrile

CAS Registry Number: 4395-87-3[1]

SMILES String: CC(C)c1ccc(CC#N)cc1

The molecular structure consists of a planar phenyl ring, an isopropyl group which introduces some steric bulk, and a linear nitrile functional group. The nitrile group is a key feature, as it can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, making it a versatile synthetic handle.

Physicochemical Properties

A summary of the key physical and chemical properties of **4-isopropylphenylacetonitrile** is presented in Table 1. This data is essential for its handling, purification, and use in chemical reactions.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₃ N	[1]
Molecular Weight	159.23 g/mol	[1][2]
Appearance	Colorless to pale yellow liquid	
Boiling Point	85-90 °C at 0.2 atm	[1]
Density	0.960 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.5125	[1]
Flash Point	>230 °F (>110 °C)	[1]
Solubility	Insoluble in water, soluble in organic solvents.	

Synthesis of 4-Isopropylphenylacetonitrile

The synthesis of **4-isopropylphenylacetonitrile** can be achieved through the nucleophilic substitution of a suitable 4-isopropylbenzyl halide with a cyanide salt. A common and effective method involves the cyanation of 4-isopropylbenzyl chloride.

Experimental Protocol: Cyanation of 4-Isopropylbenzyl Chloride

This protocol is based on established methods for the synthesis of benzyl cyanides.

Materials:

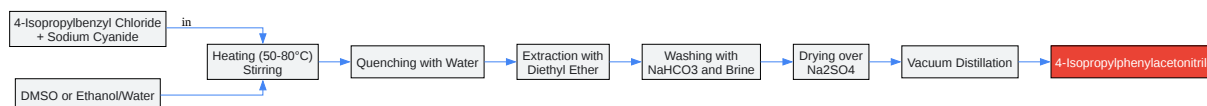
- 4-Isopropylbenzyl chloride
- Sodium cyanide (NaCN) or Potassium cyanide (KCN)
- Dimethyl sulfoxide (DMSO) or Ethanol/Water mixture
- Diethyl ether or other suitable extraction solvent
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-isopropylbenzyl chloride (1 equivalent) in a suitable solvent such as DMSO or an ethanol/water mixture.
- **Addition of Cyanide:** Carefully add sodium cyanide or potassium cyanide (1.1 to 1.5 equivalents) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.
- **Reaction:** Heat the reaction mixture to a temperature between 50-80 °C and stir vigorously for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- **Work-up:** After the reaction is complete, cool the mixture to room temperature. If an aqueous solvent system was used, dilute the mixture with water.
- **Extraction:** Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volumes).
- **Washing:** Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution (2 x volumes) and brine (1 x volume).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by vacuum distillation to yield pure **4-isopropylphenylacetonitrile**.

Logical Workflow for Synthesis



[Click to download full resolution via product page](#)

A schematic representation of the synthesis workflow for **4-isopropylphenylacetonitrile**.

Spectroscopic Characterization

Confirmation of the structure of the synthesized **4-isopropylphenylacetonitrile** is typically achieved through spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of **4-isopropylphenylacetonitrile** will exhibit characteristic absorption bands corresponding to its functional groups.

- **C≡N stretch:** A sharp, medium-intensity absorption band is expected in the region of 2240-2260 cm^{-1} . This is a key diagnostic peak for the nitrile group.
- **C-H stretch (aromatic):** Peaks will be observed above 3000 cm^{-1} .
- **C-H stretch (aliphatic):** Peaks will be observed just below 3000 cm^{-1} for the isopropyl and methylene groups.
- **C=C stretch (aromatic):** Absorptions in the 1450-1600 cm^{-1} region are characteristic of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR:** The proton NMR spectrum will provide information about the different types of protons and their connectivity. Expected signals include:
 - A doublet for the six methyl protons of the isopropyl group.
 - A septet for the single methine proton of the isopropyl group.
 - A singlet for the two methylene protons of the cyanomethyl group.
 - Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.
- **^{13}C NMR:** The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Expected signals include:
 - Signals for the methyl and methine carbons of the isopropyl group.
 - A signal for the methylene carbon of the cyanomethyl group.
 - A signal for the nitrile carbon.
 - Four signals in the aromatic region corresponding to the four unique carbon atoms of the 1,4-disubstituted benzene ring.

Biological Activity and Drug Development Potential

Currently, there is a lack of specific studies in the public domain detailing the biological activity or the involvement of **4-isopropylphenylacetonitrile** in specific signaling pathways. However, the broader class of phenylacetonitrile derivatives has been explored in medicinal chemistry.

The nitrile moiety can act as a bioisostere for other functional groups and is a precursor for various pharmacologically active heterocycles. The lipophilic isopropyl group can influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.

Researchers investigating novel scaffolds for drug discovery may consider **4-isopropylphenylacetonitrile** as a starting material or a fragment for library synthesis. Further biological screening is required to elucidate any potential therapeutic applications.

Conclusion

4-Isopropylphenylacetonitrile is a readily synthesizable aromatic nitrile with well-defined physicochemical properties. This guide provides the essential technical information for its preparation and characterization. While its specific biological role remains to be explored, its chemical versatility makes it a valuable compound for synthetic chemists and a potential starting point for medicinal chemistry research programs aimed at discovering new therapeutic agents. Future studies are warranted to investigate its biological activity profile and potential applications in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. scbt.com [scbt.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Isopropylphenylacetonitrile: Molecular Structure, Properties, and Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329806#4-isopropylphenylacetonitrile-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com